molecular formula C9H7ClN2O2 B1459568 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- CAS No. 952059-63-1

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Cat. No.: B1459568
CAS No.: 952059-63-1
M. Wt: 210.62 g/mol
InChI Key: LUKKKDCBUKBNJX-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo chlorination and methoxylation under specific conditions. Typical reagents could include thionyl chloride for chlorination and sodium methoxide for methoxylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine dione, while reduction could produce an amino-naphthyridine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a specific enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridin-4(1H)-one: Lacks the chloro and methoxy substituents.

    8-Chloro-1,7-naphthyridine: Lacks the methoxy group.

    6-Methoxy-1,7-naphthyridine: Lacks the chloro group.

Uniqueness

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-4-5-6(13)2-3-11-8(5)9(10)12-7/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKKKDCBUKBNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 2
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
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Reactant of Route 5
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 6
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

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